Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
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Overview
Description
Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets . The presence of the trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyridine core . This method is catalyst-free and eco-friendly, providing high yields in a short reaction time .
Industrial Production Methods
Industrial production of this compound may involve scalable microwave-mediated synthesis, which offers advantages such as reduced reaction times and higher yields. The use of enaminonitriles and benzohydrazides as starting materials ensures a broad substrate scope and good functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It may also interact with cellular receptors, modulating various signaling pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is unique due to its trifluoroethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable candidate for drug development compared to other triazole-containing compounds .
Properties
Molecular Formula |
C10H12F3N3O2 |
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Molecular Weight |
263.22 g/mol |
IUPAC Name |
methyl 3-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C10H12F3N3O2/c1-18-9(17)6-2-3-16-7(4-6)14-15-8(16)5-10(11,12)13/h6H,2-5H2,1H3 |
InChI Key |
KOJCSDORGAXYKN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN2C(=NN=C2CC(F)(F)F)C1 |
Origin of Product |
United States |
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